- Probing the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity, Molecules, 2019, 24(17),
Cas no 91416-96-5 (4-Amino-5-iodopyrimidine)
4-Amino-5-iodopyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-5-iodopyrimidine
- 5-Iodopyrimidin-4-amine
- 4-Pyrimidinamine, 5-iodo-
- 4-Pyrimidinamine,5-iodo
- 5-iodanylpyrimidin-4-amine
- 5-iodo-4-aminopyrimidine
- 5-iodo-4-pyrimidinamine
- 5-iodo-pyrimidin-4-yl amine
- 5-iodopyrimidine-4-amine
- 5-Jod-pyrimidin-4-ylamin
- 5-iodo-pyrimidin-4-ylamine
- HTBFTDHEWCRQPJ-UHFFFAOYSA-N
- BCP30397
- ST2412055
- W9386
- 416I965
- A843860
- 5-Iodopyrimidin-4-amine pound>>4-Pyrimidinamine, 5-
- 5-Iodo-4-pyrimidinamine (ACI)
- (5-Iodopyrimidin-4-yl)amine
- GS-5873
- 5-Iodopyrimidin-4-amine pound>>4-Pyrimidinamine, 5-iodo- pound>>5-iodo-4-pyrimidinamine
- SB60552
- DTXSID20532792
- CS-W009207
- 91416-96-5
- SY112544
- EN300-7322956
- AKOS015152396
- J-514398
- SCHEMBL1312222
- MFCD09999223
-
- MDL: MFCD09999223
- Inchi: 1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
- InChI Key: HTBFTDHEWCRQPJ-UHFFFAOYSA-N
- SMILES: IC1C(N)=NC=NC=1
Computed Properties
- Exact Mass: 220.94500
- Monoisotopic Mass: 220.94499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.5
Experimental Properties
- Density: 2.204
- Boiling Point: 322.7°C at 760 mmHg
- Flash Point: 322.7 °C at 760 mmHg
- Refractive Index: 1.719
- PSA: 51.80000
- LogP: 1.24460
4-Amino-5-iodopyrimidine Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
4-Amino-5-iodopyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-5-iodopyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076284-250mg |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 250mg |
£38.00 | 2022-03-01 | |
| Fluorochem | 076284-1g |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 1g |
£86.00 | 2022-03-01 | |
| Fluorochem | 076284-5g |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 076284-10g |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 10g |
£508.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188153-100mg |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 100mg |
¥226.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188153-1g |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 1g |
¥974.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188153-250mg |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 250mg |
¥391.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188153-50mg |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 50mg |
¥182.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188153-5g |
4-Amino-5-iodopyrimidine |
91416-96-5 | 95% | 5g |
¥2984.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I841543-250mg |
5-Iodopyrimidin-4-amine |
91416-96-5 | 98% | 250mg |
478.80 | 2021-05-17 |
4-Amino-5-iodopyrimidine Production Method
Production Method 1
Production Method 2
- Synthetic routes to a series of proximal and distal 2'-deoxy fleximers, Synthesis, 2012, 44(22), 3496-3504
Production Method 3
- Identification of Highly Efficacious Glucocorticoid Receptor Agonists with a Potential for Reduced Clinical Bone Side Effects, Journal of Medicinal Chemistry, 2014, 57(4), 1583-1598
4-Amino-5-iodopyrimidine Raw materials
4-Amino-5-iodopyrimidine Preparation Products
4-Amino-5-iodopyrimidine Suppliers
4-Amino-5-iodopyrimidine Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Amino-5-iodopyrimidine
Comprehensive Overview of 4-Amino-5-iodopyrimidine (CAS No. 91416-96-5): Properties, Applications, and Research Insights
4-Amino-5-iodopyrimidine (CAS No. 91416-96-5) is a halogenated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile chemical properties. This compound, characterized by the presence of an amino group and an iodine atom on the pyrimidine ring, serves as a critical intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Its molecular formula, C4H4IN3, and unique structural features make it a valuable building block in medicinal chemistry.
In recent years, the demand for 4-Amino-5-iodopyrimidine has surged, driven by its role in developing antiviral and anticancer agents. Researchers are particularly interested in its potential to modulate enzyme activity and inhibit viral replication, aligning with global trends in drug discovery for emerging pathogens. The compound's iodine substituent enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in creating complex molecular architectures.
From an industrial perspective, CAS No. 91416-96-5 is synthesized through controlled halogenation and amination processes, ensuring high purity for laboratory and commercial use. Its stability under ambient conditions and solubility in polar solvents like DMSO and ethanol further broaden its applicability. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its structural integrity, meeting stringent regulatory standards for research-grade chemicals.
The growing interest in 4-Amino-5-iodopyrimidine is also reflected in its frequent appearance in patent literature, particularly in formulations targeting nucleotide metabolism disorders. For instance, its incorporation into prodrug designs has shown promise in enhancing bioavailability—a key focus area for modern therapeutics. Additionally, the compound's compatibility with green chemistry principles, such as catalyst recycling and solvent minimization, positions it favorably in sustainable manufacturing initiatives.
Beyond pharmaceuticals, 4-Amino-5-iodopyrimidine finds niche applications in material science, where its electronic properties are exploited for designing organic semiconductors. This interdisciplinary relevance underscores its importance in both academic and industrial settings. As synthetic methodologies advance, the scalability of this compound continues to improve, addressing cost and accessibility challenges for researchers worldwide.
For those seeking detailed protocols or safety data sheets (SDS) for CAS No. 91416-96-5, reputable suppliers often provide comprehensive documentation, including handling precautions and storage recommendations. The compound's classification under non-hazardous categories (when handled appropriately) further facilitates its adoption across diverse laboratories. Future research directions may explore its utility in CRISPR-based gene editing or as a fluorescent probe, leveraging its inherent chemical tunability.
In summary, 4-Amino-5-iodopyrimidine (CAS No. 91416-96-5) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its multifaceted applications—from drug development to advanced materials—highlight its enduring relevance in scientific progress. As exploration of pyrimidine derivatives expands, this compound will likely remain a cornerstone in cutting-edge research endeavors.
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